N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE
Overview
Description
N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of a thiadiazole derivative with a phenylsulfanyl acetamide precursor. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Thiadiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.
Medicine: The compound could be investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)-2-(PHENYLSULFANYL)ACETAMIDE include other thiadiazole derivatives with different substituents. Examples include:
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(4-Methylphenyl)-5-phenyl-1,3,4-thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties. The isobutyl and phenylsulfanyl groups can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS2/c1-10(2)8-13-16-17-14(20-13)15-12(18)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNCMDYHWDXQQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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